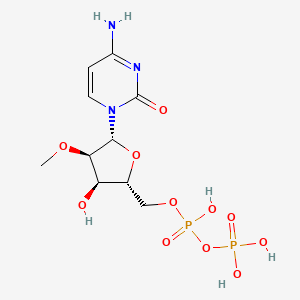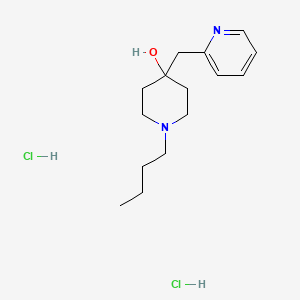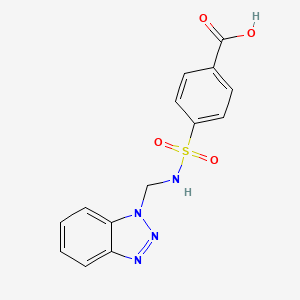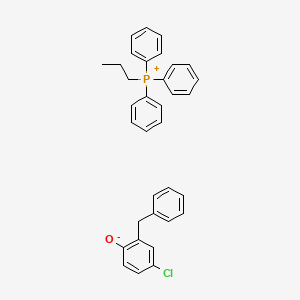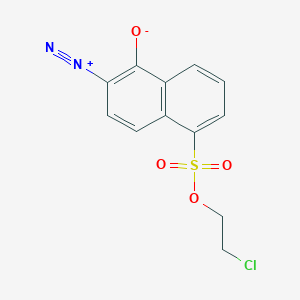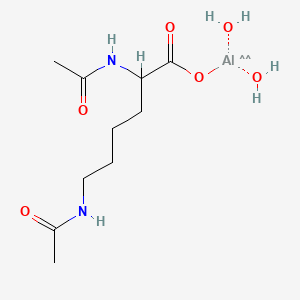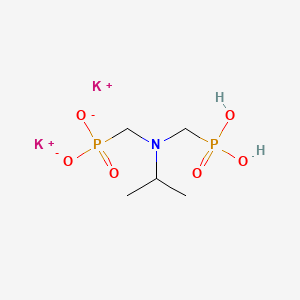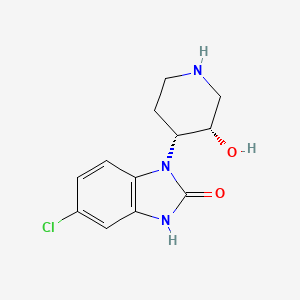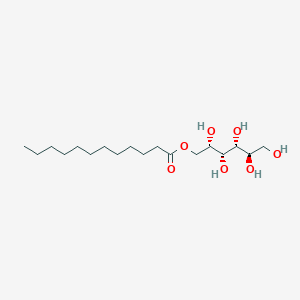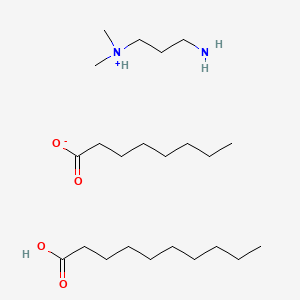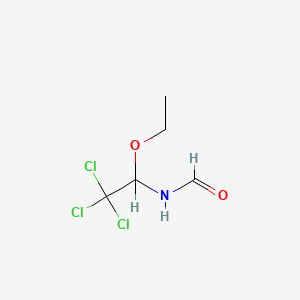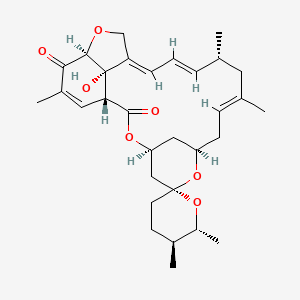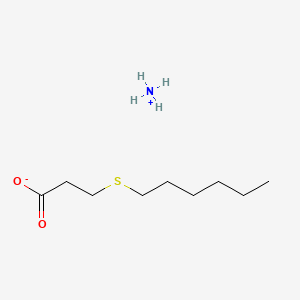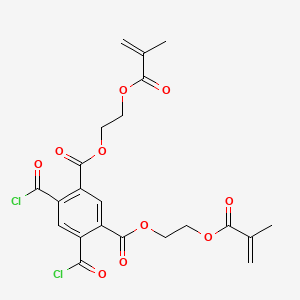
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in medicinal chemistry as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions.
Amination: Attachment of the p-tolyl group to the amino group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Halogen-substituted phenothiazines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in developing new therapeutic agents.
Industry: Use in manufacturing dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one would depend on its specific application. In medicinal chemistry, phenothiazines typically act by:
Molecular Targets: Binding to dopamine receptors, serotonin receptors, or other neurotransmitter receptors.
Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Thioridazine: Another antipsychotic with a similar structure.
Promethazine: Used as an antiemetic and antihistamine.
Uniqueness
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one’s unique combination of substituents may confer distinct chemical and biological properties, making it valuable for specific applications where other phenothiazines may not be as effective.
特性
CAS番号 |
85136-52-3 |
|---|---|
分子式 |
C20H13Cl3N2OS |
分子量 |
435.8 g/mol |
IUPAC名 |
1,2,4-trichloro-9-methyl-7-(4-methylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C20H13Cl3N2OS/c1-9-3-5-11(6-4-9)24-12-7-10(2)17-13(8-12)27-20-16(23)19(26)15(22)14(21)18(20)25-17/h3-8,24H,1-2H3 |
InChIキー |
MQWKHVCAEZHWAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)N=C4C(=C(C(=O)C(=C4Cl)Cl)Cl)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


